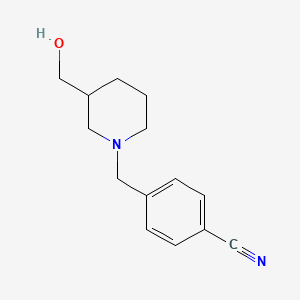
4-((3-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-((3-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile” is a chemical compound with the molecular formula C14H18N2O . It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms . Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . The synthesis of piperidine-containing compounds has been widespread and is an important task of modern organic chemistry . Protodeboronation of pinacol boronic esters has been reported as a method for the synthesis of certain piperidine derivatives .Molecular Structure Analysis
The molecular structure of “this compound” includes a piperidine ring attached to a benzonitrile group through a methylene bridge . The piperidine ring also carries a hydroxymethyl group .Chemical Reactions Analysis
Piperidine derivatives undergo various reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 149 - 151 degrees Celsius . Its molecular weight is 230.31 .Scientific Research Applications
1. Histamine H3 Antagonists
A study by Dvorak et al. (2005) explored compounds including 4-phenoxypiperidines, which are structurally related to 4-((3-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile. These compounds were found to be potent histamine H3 antagonists, with potential applications in promoting wakefulness (Dvorak et al., 2005).
2. Sigma Receptor Ligands
Waterhouse et al. (1997) synthesized various halogenated 4-(phenoxymethyl)piperidines as potential σ receptor ligands. These compounds showed promise in in vivo studies, indicating potential for tomographic studies of σ receptors (Waterhouse et al., 1997).
3. Synthetic Intermediates
Ibenmoussa et al. (1998) discussed the preparation and reactivity of 1-benzyl-2,4-piperidinedione-3-carboxylic acid derivatives, which are closely related to the target molecule. These frameworks are used as synthetic intermediates in the synthesis of natural products and compounds with pharmacological interest (Ibenmoussa et al., 1998).
4. Chemical Structure Analysis
Jasinski et al. (2009) studied a compound with a similar structure, focusing on its chemical structure and hydrogen-bond interactions. Such analyses are crucial for understanding the molecular behavior of similar compounds in various applications (Jasinski et al., 2009).
5. Herbicidal Activity
Fu et al. (2021) designed and synthesized substituted aryl-formyl piperidinone derivatives, demonstrating their herbicidal activity. This indicates the potential application of structurally similar compounds in agriculture (Fu et al., 2021).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a dry place .
Future Directions
Piperidine derivatives are a significant area of research in the pharmaceutical industry, with more than 7000 piperidine-related papers published in the last five years . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research will likely continue to explore the synthesis, functionalization, and pharmacological application of piperidine derivatives .
Mechanism of Action
Target of Action
It’s known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to undergo various intra- and intermolecular reactions . For instance, the use of esters of 3-oxocarboxylic acid instead of aldehyde can result in a product containing four stereocenters . Moreover, the resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological and pharmacological activities .
Pharmacokinetics
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Result of Action
Piperidine derivatives are known to have a wide range of pharmacological applications .
Action Environment
The synthesis and functionalization of piperidine derivatives are known to be influenced by various factors .
properties
IUPAC Name |
4-[[3-(hydroxymethyl)piperidin-1-yl]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c15-8-12-3-5-13(6-4-12)9-16-7-1-2-14(10-16)11-17/h3-6,14,17H,1-2,7,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSLDZRQZSKBKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)C#N)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

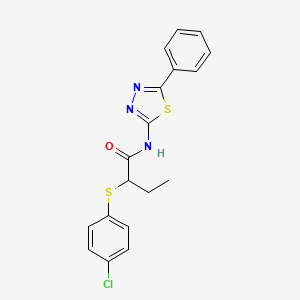

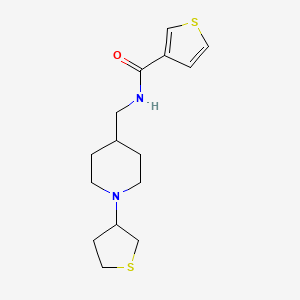

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide](/img/structure/B2996187.png)
![2-bromo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2996190.png)
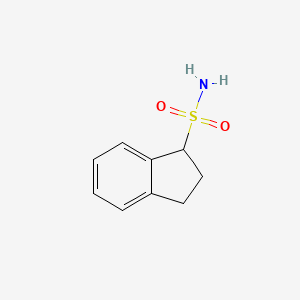


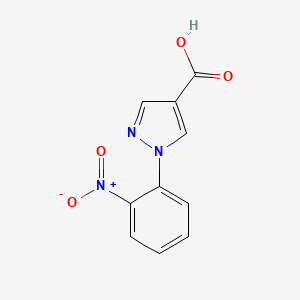
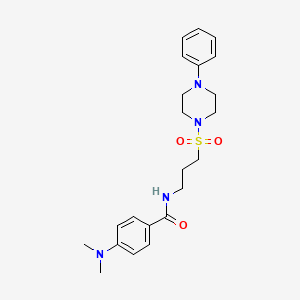

![(1R,2S)-2-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride](/img/structure/B2996199.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,4-dimethoxybenzamide](/img/structure/B2996200.png)